molecular formula C11H7N3O2S B11085840 Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11085840
M. Wt: 245.26 g/mol
InChI Key: OAZYEFWJQUUASI-UHFFFAOYSA-N
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Description

2-FURYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolo-pyridines, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE typically involves the annulation of a triazole ring to a pyridine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride . These reactions are generally carried out at room temperature, followed by water extraction and recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-mediated, catalyst-free methods. This eco-friendly approach utilizes enaminonitriles and benzohydrazides under microwave conditions to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-FURYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridines, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

2-FURYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-FURYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FURYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE is unique due to its specific structure, which combines a furan ring with a triazolo-pyridine moiety. This unique combination imparts distinct biological activities and makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C11H7N3O2S/c15-10(8-4-3-7-16-8)14-11(17)12-9-5-1-2-6-13(9)14/h1-7H

InChI Key

OAZYEFWJQUUASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)N(N2C=C1)C(=O)C3=CC=CO3

Origin of Product

United States

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